4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which “4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide” is a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H NMR, 13C NMR spectroscopy, and elemental methods .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various chemical reactions, including the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, N-Methylbenzamide has a molecular formula of CHNO, an average mass of 135.163 Da, and a monoisotopic mass of 135.068420 Da .Scientific Research Applications
Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives, similar to the compound , have been synthesized and investigated for their gelation behavior. These compounds showed potential in forming gels with good stability and low minimum gelator concentration in ethanol/water and methanol/water mixtures. Their gelation behavior is attributed to multiple non-covalent interactions, including π-π interaction and hydrogen bonding (Yadav & Ballabh, 2020).
Antitumor Agents : Some benzothiazole derivatives, related to 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, have shown selective cytotoxicity against tumorigenic cell lines. These compounds are being explored as potent antitumor agents due to their efficacy in inhibiting tumor growth (Yoshida et al., 2005).
Synthesis of Complex Compounds : The synthesis of various benzothiazole derivatives involves multicomponent reactions, showcasing the compound's versatility in creating a range of chemical structures. These structures have potential applications in pharmaceuticals and organic materials (Hossaini et al., 2017).
Anticancer Activity : Benzothiazole derivatives have been explored for their in-vitro anticancer activity. Some of these compounds exhibited remarkable activity against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Waghmare et al., 2013).
Corrosion Inhibition : Benzothiazole derivatives have been used as corrosion inhibitors for carbon steel in acidic environments. Their effectiveness in protecting against corrosion showcases their potential in industrial applications (Hu et al., 2016).
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is the Colony Stimulating Factor 1 Receptor (CSF-1R) . CSF-1R is a tyrosine kinase receptor that plays a crucial role in the tumor microenvironment .
Mode of Action
This compound acts by targeting and inhibiting the specific tyrosine kinase CSF1R . This compound can block the over-activated CSF1R signaling pathway, thereby interfering with the interaction between tumor cells and their surrounding immune cells .
Biochemical Pathways
The inhibition of CSF-1R leads to a disruption in the survival, proliferation, and polarization of both macrophages and glioma cells, which are known to promote tumorigenesis . This disruption can inhibit tumor cell proliferation, metastasis, and invasion, while enhancing anti-tumor immune responses .
Pharmacokinetics
It is known that the compound has oral bioavailability
Result of Action
In glioma-bearing mice, this compound blocks tumor progression and significantly improves survival via CSF-1R inhibition . It also inhibits orthotopic tumor growth of patient-derived proneural tumor spheres and cell lines in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at -20℃ . Additionally, the compound’s solubility in certain organic solvents can influence its bioavailability .
properties
IUPAC Name |
4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-3-5-12(6-4-10)16(19)18-13-7-8-14-15(9-13)20-11(2)17-14/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYFMIHLRXAEJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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